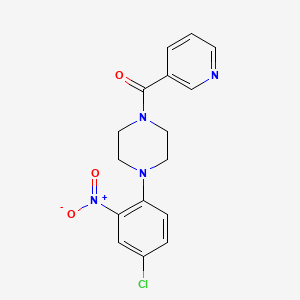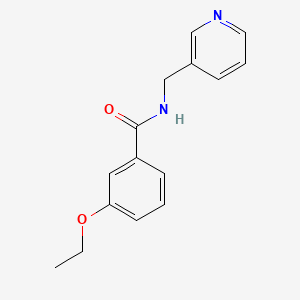![molecular formula C20H24N2O B3927957 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B3927957.png)
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3-methylphenyl)amino]-2-propanol
Vue d'ensemble
Description
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3-methylphenyl)amino]-2-propanol, commonly known as DMPI, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. DMPI is a beta-adrenergic receptor antagonist that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
DMPI acts as a beta-adrenergic receptor antagonist, specifically targeting the beta-2 adrenergic receptor. This receptor is involved in the regulation of various physiological processes, including heart rate, blood pressure, and bronchodilation. By blocking this receptor, DMPI can modulate these processes and potentially treat related diseases.
Biochemical and Physiological Effects:
DMPI has been found to have various biochemical and physiological effects. In addition to its beta-adrenergic receptor antagonism, DMPI has been shown to inhibit the activity of protein kinase A, a key enzyme involved in cellular signaling pathways. DMPI has also been found to reduce the expression of certain cancer-related genes, indicating its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMPI is its specificity for the beta-2 adrenergic receptor, which allows for targeted modulation of physiological processes. However, DMPI's potency and efficacy may vary depending on the specific cell type or disease being studied. Additionally, the synthesis of DMPI can be complex and may require specialized equipment and expertise.
Orientations Futures
There are several potential future directions for DMPI research. One area of interest is the development of DMPI derivatives with improved potency and selectivity. Another direction is the investigation of DMPI's potential use in combination with other cancer therapies, such as chemotherapy or radiation. Additionally, further studies are needed to fully understand DMPI's mechanism of action and potential applications in other disease areas.
Applications De Recherche Scientifique
DMPI has been found to have potential applications in various scientific research fields. One of the main areas of research is in the field of cancer. DMPI has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. DMPI has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and arrhythmia.
Propriétés
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(3-methylanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-7-6-8-17(11-14)21-12-18(23)13-22-16(3)15(2)19-9-4-5-10-20(19)22/h4-11,18,21,23H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIZBICNRMMFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(CN2C(=C(C3=CC=CC=C32)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{2-[(4-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-3-isobutyl-5-methyldihydro-2(3H)-furanone](/img/structure/B3927892.png)
![3-[4-(2,5-dimethylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3927895.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3927900.png)
![2-[(4-chlorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3927916.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3927921.png)
![2-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3927925.png)



![11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927963.png)

![2-[(4-chlorobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3927969.png)
![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide hydrochloride](/img/structure/B3927977.png)